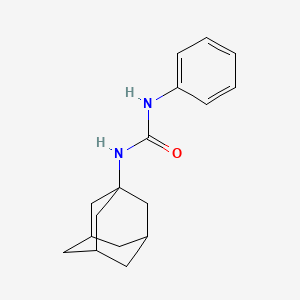

1-Adamantan-1-yl-3-phenyl-urea

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

113707-81-6 |

|---|---|

Molecular Formula |

C17H22N2O |

Molecular Weight |

270.37 g/mol |

IUPAC Name |

1-(1-adamantyl)-3-phenylurea |

InChI |

InChI=1S/C17H22N2O/c20-16(18-15-4-2-1-3-5-15)19-17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2,(H2,18,19,20) |

InChI Key |

BOKJLWGPHOTBQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Strategies for 1 Adamantan 1 Yl 3 Phenyl Urea and Analogues

Direct Amine-Isocyanate Coupling Methods

The most straightforward and widely employed method for the synthesis of 1-adamantan-1-yl-3-phenyl-urea and its derivatives is the reaction between an appropriate amine and an isocyanate. commonorganicchemistry.com This approach offers a high degree of modularity, allowing for the introduction of various substituents on both the adamantane (B196018) and phenyl moieties.

Synthesis from Adamantan-1-yl Isocyanate and Aniline (B41778)

The direct coupling of adamantan-1-yl isocyanate with aniline represents the most fundamental approach to obtaining this compound. This reaction is typically conducted in an appropriate solvent such as dichloromethane, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) at room temperature. commonorganicchemistry.com The nucleophilic attack of the amino group of aniline on the electrophilic carbonyl carbon of the isocyanate leads to the formation of the urea (B33335) linkage. Generally, this reaction proceeds without the need for a catalyst and provides the desired product in high yield. commonorganicchemistry.com

A general procedure involves dissolving the isocyanate and the amine in a suitable solvent and stirring the mixture at room temperature. commonorganicchemistry.com For instance, the synthesis of a related compound, (±)-1-((Adamantyl)(phenyl)methyl)-3-phenyl urea, was achieved by reacting (±)-1-(isocyanato(phenyl)methyl)adamantane with aniline in diethyl ether at room temperature for 12 hours. semanticscholar.org

Triethylamine-Mediated Reactions

In some cases, particularly when dealing with less reactive amines or to accelerate the reaction rate, a base catalyst such as triethylamine (B128534) (Et3N) is employed. nih.gov Triethylamine can facilitate the reaction by increasing the nucleophilicity of the amine.

A study on the synthesis of 1-adamantyl-3-heteroaryl ureas, which are analogues of 1-adamantyl-3-phenyl-urea, utilized triethylamine in THF. nih.gov The reaction mixture of 1-adamantyl isocyanate and a heteroarylamine was heated at 70°C for four days in the presence of triethylamine. nih.gov Another example is the rapid synthesis of adamantyl-phenylsulfonamide ureas using microwave heating at 200°C for 10 minutes in a 1:1 mixture of THF and DMF with triethylamine as a catalyst. nih.gov Similarly, the synthesis of (±)-1-((Adamantyl)(phenyl)methyl)-3-phenyl urea was also reported to be carried out in the presence of an equimolar amount of triethylamine in diethyl ether at room temperature for 12 hours. semanticscholar.orgmdpi.com

Table 1: Triethylamine-Mediated Synthesis of Adamantyl Urea Analogues

| Reactants | Catalyst | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1-Adamantyl isocyanate, Heteroarylamine | Triethylamine | THF | 70°C, 4 days | 1-Adamantyl-3-heteroaryl urea | nih.gov |

| 1-Adamantyl isocyanate, Sulfonamide antibiotic | Triethylamine | THF:DMF (1:1) | Microwave, 200°C, 10 min | 1-Adamantyl-phenylsulfonamide urea | nih.gov |

| (±)-1-(Isocyanato(phenyl)methyl)adamantane, Aniline | Triethylamine | Diethyl ether | Room temp., 12 h | (±)-1-((Adamantyl)(phenyl)methyl)-3-phenyl urea | semanticscholar.orgmdpi.com |

One-Pot Synthesis Approaches Involving Adamantane Moieties

One-pot syntheses offer an efficient alternative by minimizing the number of purification steps and reducing reaction time. A one-stage method for preparing adamantyl ureas involves the direct inclusion of the adamantane moiety. mdpi.comdntb.gov.ua

One such approach describes the reaction of 1,3-dehydroadamantane with ethyl phenylacetate (B1230308) to form ethyl (±)-(adamantane-1-yl)phenylacetate. mdpi.com This intermediate is then hydrolyzed to the corresponding carboxylic acid, which can be converted to the isocyanate and subsequently reacted with an aniline to yield the desired urea derivative in a streamlined process. mdpi.com For example, 1-[isocyanato(phenyl)methyl]adamantane has been synthesized and then reacted with various fluorine- and chlorine-containing anilines to produce a series of 1,3-disubstituted ureas with yields ranging from 25% to 85%. mdpi.comdntb.gov.ua

Another one-pot procedure for the synthesis of urea analogues involves the imidazocarbonylation of an aniline derivative, followed by reaction with an adamantyl amine. For instance, 3,5-dichloroaniline (B42879) can be treated with 1,1'-carbonyldiimidazole (B1668759) (CDI) under anhydrous conditions at an elevated temperature, followed by the addition of 1-adamantylamine to afford the final urea product. nih.gov

Synthesis of Key Precursor Intermediates

The availability of key precursors, particularly adamantan-1-yl isocyanate and 1-aminoadamantane, is crucial for the synthesis of this compound.

Adamantan-1-yl Isocyanate: This important intermediate is commonly prepared from 1-aminoadamantane hydrochloride. researchgate.net The reaction with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) is a standard method. researchgate.net An alternative and often preferred method is the Curtius rearrangement of an acyl azide (B81097). researchgate.net This typically involves the conversion of adamantane-1-carboxylic acid to its acid chloride, followed by reaction with sodium azide to form the acyl azide, which then rearranges to the isocyanate upon heating. researchgate.net A one-step preparation method has also been developed where the intermediate acid chloride is not isolated; its solution is added to sodium azide in boiling toluene, where the formation of the acid azide and its rearrangement to the isocyanate occur simultaneously, with yields reported to be between 83% and 94%. researchgate.net

1-Aminoadamantane Hydrochloride: This precursor can be synthesized through various routes. A two-step synthesis involves the reaction of 1-bromoadamantane (B121549) or 1-hydroxyadamantane with acetonitrile (B52724) in the presence of sulfuric acid, followed by hydrolysis. researchgate.net A more recent and practical method for large-scale synthesis involves the reaction of 1-bromoadamantane with formamide (B127407) at 140°C for 3 hours to yield N-(1-adamantyl)formamide, which is then hydrolyzed with aqueous HCl in ethanol (B145695) to give 1-aminoadamantane hydrochloride in high yield. researchgate.net

Table 2: Synthesis of Key Precursors

| Precursor | Starting Material | Reagents | Key Steps | Yield | Reference |

|---|---|---|---|---|---|

| Adamantan-1-yl isocyanate | 1-Aminoadamantane hydrochloride | Phosgene or Triphosgene | Phosgenation | - | researchgate.net |

| Adamantan-1-yl isocyanate | Adamantane-1-carboxylic acid | Thionyl chloride, Sodium azide | Curtius rearrangement | 83-94% | researchgate.net |

| 1-Aminoadamantane hydrochloride | 1-Bromoadamantane | Formamide, HCl/Ethanol | Formylation followed by hydrolysis | 93% (hydrolysis step) | researchgate.net |

Methodologies for Structural Modification and Derivatization

The structural framework of this compound allows for extensive modification to explore structure-activity relationships. These modifications can be made to the adamantyl cage, the phenyl ring, or the urea linkage itself.

Modifications of the Phenyl Ring: A common strategy is to introduce various substituents onto the phenyl ring of the aniline precursor. This allows for the synthesis of a wide array of analogues with different electronic and steric properties. For example, a series of 1-adamantyl-3-heteroaryl ureas were synthesized by replacing the phenyl group with pyridines, pyrimidines, triazines, oxazoles, isoxazoles, oxadiazoles (B1248032), and pyrazoles. nih.gov This was achieved by reacting 1-adamantyl isocyanate with the corresponding heteroarylamines. nih.gov Similarly, fluorine- and chlorine-containing anilines have been used to create halogenated derivatives. mdpi.comdntb.gov.ua

Modifications of the Adamantane Moiety: The adamantane cage can also be functionalized. For instance, 1,3-disubstituted ureas with a 3,5-dimethyladamantane group have been synthesized. mdpi.com The introduction of methyl groups at the nodal positions of the adamantane can influence the lipophilicity and metabolic stability of the compound. mdpi.com

Modifications of the Urea Linkage: While less common, the urea linkage itself can be modified. For example, the synthesis of N-methylated derivatives has been reported, where one of the urea nitrogens is alkylated. scispace.com

These derivatization strategies have been instrumental in the development of adamantyl ureas with improved pharmacokinetic profiles and enhanced biological activities. nih.gov

Biological Activities and Pharmacological Mechanisms

Soluble Epoxide Hydrolase (sEH) Inhibition

1-Adamantan-1-yl-3-phenyl-urea and its derivatives are recognized as potent inhibitors of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of endogenous fatty acids. nih.govnih.govnih.gov This inhibition has significant preclinical pharmacological implications for a variety of disease states.

Role of sEH in Endogenous Fatty Acid Metabolism

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade. semanticscholar.orgmdpi.com Cytochrome P450 (CYP) epoxygenases metabolize polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA), linoleic acid (LA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), to form epoxy-fatty acids (EpFAs). researchgate.netnih.gov These EpFAs, including epoxyeicosatrienoic acids (EETs), epoxyoctadecenoic acids (EpOMEs), epoxyeicosatetraenoic acids (EpETEs), and epoxydocosapentaenoic acids (EpDPEs), are signaling molecules with generally anti-inflammatory, vasodilatory, and analgesic properties. researchgate.netnih.govresearchgate.net

The primary function of sEH is to hydrolyze these beneficial EpFAs by adding a water molecule to the epoxide ring, converting them into their corresponding 1,2-diols, such as dihydroxyeicosatrienoic acids (DHETs) and dihydroxyoctadecenoic acids (DiHOMEs). researchgate.netfrontiersin.org This enzymatic conversion typically results in metabolites that are less biologically active or, in some cases, pro-inflammatory. researchgate.netresearchgate.net Therefore, by degrading EpFAs, sEH reduces their protective effects. The inhibition of sEH is a therapeutic strategy aimed at increasing the endogenous levels of EpFAs, thereby enhancing their beneficial biological actions. nih.govresearchgate.netnih.gov

The sEH enzyme is widely distributed in mammalian tissues, including the liver, kidneys, heart, and brain, indicating its importance in regulating lipid signaling across various physiological systems. frontiersin.org

Molecular Mechanism of sEH Inhibition (e.g., Transition State Mimicry)

The 1,3-disubstituted urea (B33335) moiety, a core feature of this compound, is a well-established pharmacophore for potent sEH inhibition. researchgate.net The mechanism of inhibition is believed to involve the urea structure acting as a mimic of the transition state of epoxide hydrolysis. researchgate.netnih.gov

During the enzymatic hydrolysis of an epoxide by sEH, a transition state is formed. The urea group in inhibitors like this compound is thought to form key hydrogen bonds with amino acid residues in the enzyme's active site, particularly with the catalytic aspartate residues (Asp335) and tyrosine residues (Tyr383, Tyr466), which are crucial for the hydrolysis reaction. nih.govacs.org This interaction stabilizes the enzyme-inhibitor complex and prevents the natural substrate from binding and being hydrolyzed. The bulky, lipophilic adamantane (B196018) group and the phenyl group anchor the inhibitor within the hydrophobic pockets of the sEH active site, contributing to the high affinity and potency of the inhibition. semanticscholar.orgnih.gov

Preclinical Pharmacological Implications of sEH Modulation

Inhibition of sEH by compounds such as adamantyl ureas has demonstrated a wide range of therapeutic effects in preclinical animal models. By stabilizing and increasing the levels of endogenous EpFAs, sEH inhibitors (sEHIs) exert anti-inflammatory, antihypertensive, analgesic, and organ-protective effects. mdpi.comresearchgate.netfrontiersin.orgucanr.edu

Key Preclinical Findings for sEH Inhibitors:

| Therapeutic Area | Preclinical Model/Observation | Effect of sEH Inhibition | Citations |

| Hypertension | Spontaneously hypertensive rats, Angiotensin II-induced hypertension | Significant reduction in blood pressure. | ucanr.edunih.gov |

| Inflammation | Various inflammation models | Resolution of inflammation, reduction of pro-inflammatory mediators. | nih.govresearchgate.netnih.gov |

| Pain | Models of neuropathic and inflammatory pain | Reduction of pain signaling (analgesic and anti-nociceptive effects). | nih.govresearchgate.netresearchgate.net |

| Kidney Disease | Models of acute kidney injury and chronic kidney disease | Attenuation of renal injury, inflammation, and fibrosis. | frontiersin.org |

| Cardiovascular Disease | Models of cardiac hypertrophy and ischemic injury | Cardioprotective effects. | nih.gov |

| Metabolic Disease | Mouse model of diet-induced obesity | Attenuation of enhanced glucose excursion. | nih.gov |

These findings underscore the potential of sEH inhibitors as therapeutic agents for a multitude of diseases characterized by inflammation and endothelial dysfunction. semanticscholar.orgmdpi.com

Antimycobacterial Activity

In addition to their effects on mammalian enzymes, 1-adamantyl-3-phenyl ureas have been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govnih.govnih.gov

Activity against Mycobacterium tuberculosis

Compounds with the 1-adamantyl-3-phenyl urea core structure exhibit potent activity against M. tuberculosis in culture, with some derivatives showing minimum inhibitory concentrations (MICs) below 0.1 µg/mL. nih.govnih.gov This class of compounds was initially identified through screening for novel anti-tuberculosis agents. nih.govnih.gov While potent, early lead compounds in this series suffered from poor physicochemical properties, such as high lipophilicity and low solubility, which limited their potential for therapeutic application. nih.govnih.gov Subsequent research has focused on optimizing the structure to improve pharmacokinetic properties while retaining potent antimycobacterial activity and increasing selectivity over the human sEH enzyme. nih.govresearchgate.net

One proposed target for this class of compounds is MmpL3, a crucial membrane transporter responsible for the transport of mycolic acids, which are essential components of the mycobacterial cell wall. nih.govresearchgate.net However, the biochemical basis of their activity is considered complex, as they also inhibit multiple mycobacterial epoxide hydrolases. nih.gov

Inhibition of Mycobacterial Epoxide Hydrolases (e.g., EphB, EphE)

M. tuberculosis possesses several epoxide hydrolase enzymes (EphA-G). mdpi.com The adamantyl urea pharmacophore, which is effective against human sEH, has also been shown to inhibit mycobacterial epoxide hydrolases, specifically EphB and EphE. nih.govnih.govnih.gov It has been suggested that the antitubercular activity of these compounds may arise from the inhibition of multiple epoxide hydrolases within the bacterium. nih.govnih.gov

However, it is noted that individual mycobacterial epoxide hydrolases are not essential for the in vitro growth of M. tuberculosis. nih.gov This has led to the hypothesis that the potent antimycobacterial effect may be due to the inhibition of several Ephs simultaneously or the inhibition of other primary targets, such as MmpL3. nih.govmdpi.com There is an ongoing effort to design adamantyl urea analogs that are more selective for mycobacterial targets over the human sEH enzyme to create safer and more effective anti-TB drugs. nih.govnih.govresearchgate.net

Inhibition Data for Adamantyl Urea Derivatives against Mycobacterial Targets:

| Compound Series | Target Enzyme(s) | Observed Activity | Citations |

| 1-Adamantyl-3-phenyl ureas | M. tuberculosis EphB, EphE | Potent inhibition of both enzymes. | nih.govnih.gov |

| Adamantyl urea AU1235 | M. tuberculosis EphD | Inhibition of EphD inside mycobacterial cells. | mdpi.com |

Interaction with Mycolic Acid Transport Systems (e.g., MmpL3)

The compound this compound and its analogues have been identified as potent inhibitors of the mycobacterial membrane protein Large 3 (MmpL3). researchgate.netnih.gov MmpL3 is a crucial transporter protein responsible for exporting mycolic acids, in the form of trehalose (B1683222) monomycolates (TMM), across the plasma membrane of mycobacteria. core.ac.ukacs.orgnih.gov This process is essential for the formation of the unique and protective outer membrane of these bacteria, making MmpL3 a prime target for the development of new anti-tuberculosis drugs. core.ac.uknih.gov

Studies have shown that adamantyl urea compounds, such as AU1235, directly interact with the MmpL3 transporter, leading to the inhibition of its transport activity. researchgate.netacs.org This direct binding has been confirmed through various experimental approaches. acs.org The inhibition of MmpL3 disrupts the mycolic acid transport pathway, causing an accumulation of TMM within the bacterial cell and preventing the proper assembly of the cell wall. nih.gov This ultimately leads to a rapid decline in the viability of the mycobacteria. acs.org

The development of analogues of this compound has focused on optimizing their anti-tubercular activity while improving their pharmacokinetic properties. nih.gov For instance, replacing the phenyl group with various heteroaryl systems like pyridines, pyrimidines, and oxadiazoles (B1248032) has yielded compounds with significant anti-TB potency and better solubility. researchgate.netnih.gov It has also been observed that attaching the adamantyl group at its secondary 2-position, rather than the tertiary 1-position, can significantly enhance anti-TB activity. nih.gov

Other Noteworthy Biological Activities of Analogues

Beyond their well-documented anti-tubercular effects, analogues of this compound have demonstrated a range of other significant biological activities. These include potential applications in oncology, enzyme inhibition, and the modulation of nuclear receptors.

Antineoplastic Activity (e.g., Anti-proliferative Effects in Cancer Cell Lines)

Analogues of this compound have shown promising anti-proliferative activity against various cancer cell lines. scispace.comrsc.orgnih.gov For example, a series of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea (B124793) derivatives were synthesized and evaluated for their effects on lung (H460), liver (HepG2), and breast (MCF-7) cancer cells. scispace.comrsc.org Many of these compounds were found to be active against the tested cell lines. scispace.comrsc.org

Specifically, compounds with a phenethyl group (7f) or a t-butyl group (7a) attached to the urea showed high potency in H460, HepG2, and MCF-7 cells. rsc.org The introduction of certain substituents on the phenyl ring, such as bromine or iodine at the C-4 position, resulted in better inhibition compared to a fluorine substituent. rsc.org Furthermore, the presence of aromatic heterocyclic rings like pyridyl or pyrimidinyl at the end of the urea moiety also enhanced anti-proliferative activity. rsc.org Some of these compounds exhibited selective cytotoxicity, being more toxic to lung cancer cells (H460) than to normal lung cells (MRC-5). rsc.org

Another study investigated sorafenib-based structural analogues, including trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-N-methyl-benzamide (t-AUCMB), which demonstrated strong cytotoxic responses in various cancer cell lines. nih.gov

| Compound Analogue | Cancer Cell Line(s) | Observed Effect |

| 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-phenethyl-urea (7f) | H460 (Lung), HepG2 (Liver) | High anti-proliferative potency (IC50 of 0.42 ± 0.09 μM in H460, 0.28 ± 0.08 μM in HepG2) rsc.org |

| 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-t-butyl-urea (7a) | MCF-7 (Breast) | High anti-proliferative potency (IC50 of 5.16 ± 0.20 μM) rsc.org |

| 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-(4-bromophenyl)-urea (7r) | H460, HepG2, MCF-7 | Better inhibition compared to 4-fluoro analogue rsc.org |

| trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-N-methyl-benzamide (t-AUCMB) | Various cancer cell lines | Strong cytotoxic responses nih.gov |

Urease Inhibitory Potential

While direct studies on the urease inhibitory potential of this compound itself are not extensively documented in the provided results, the broader class of urea and thiourea derivatives are known to be investigated as urease inhibitors. acs.org Urease is an enzyme that catalyzes the hydrolysis of urea, and its inhibition is a target for various therapeutic applications. The general structure of N,N'-disubstituted ureas and thioureas is a common scaffold for urease inhibitors. acs.org Research on various analogues has shown that substitutions on the phenyl ring can significantly influence the inhibitory activity, with electron-withdrawing groups often enhancing the effect. acs.org

Modulation of Specific Nuclear Receptors (e.g., Nur77)

Analogues of this compound have been identified as modulators of the orphan nuclear receptor Nur77 (also known as NR4A1). scispace.comrsc.org Nur77 is a transcription factor involved in various cellular processes, including cell survival and apoptosis, and is considered a potential therapeutic target in cancer. scispace.comrsc.org

A study on 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives found that certain compounds (7n, 7s, and 7w) could induce the expression of Nur77 in H460 lung cancer cells in a time- and dose-dependent manner. rsc.org The apoptotic effect of one of these compounds (7s) was significantly reduced when Nur77 was silenced, indicating that Nur77 plays a critical role in the anticancer mechanism of this analogue. rsc.org Molecular docking studies also suggested a promising binding affinity between compound 7s and the Nur77 receptor. scispace.com

General Binding to Protein Targets

The adamantane moiety in this compound and its analogues is a lipophilic, rigid, and bulky group that can interact with hydrophobic pockets in various protein targets. core.ac.ukacs.org This characteristic contributes to the binding affinity of these compounds to a range of proteins.

One significant area of research has been the interaction of adamantyl ureas with soluble epoxide hydrolase (sEH). nih.govresearchgate.net These compounds have been developed as potent inhibitors of sEH, an enzyme involved in the metabolism of signaling lipids. nih.govresearchgate.net The adamantane group often plays a key role in fitting into the active site of the enzyme. nih.gov

Additionally, molecular docking studies have explored the binding of adamantane-containing compounds to other protein targets. For instance, adamantyl piperidine (B6355638) carbothioimidates, which share structural similarities, have been shown to occupy the lipid-binding site of sphingosine (B13886) kinase 1 (SPHK1), a target in cancer and inflammation. acs.org The adamantyl and piperidine groups of these compounds position themselves within hydrophobic residues of the binding pocket. acs.org

The urea linkage itself is a common motif in biologically active compounds, capable of forming hydrogen bonds with protein backbones, further contributing to the binding of these molecules to their targets. ontosight.ai

Structure Activity Relationship Sar Investigations

Elucidation of the Core 1-Adamantan-1-yl-3-phenyl-urea Pharmacophore

The fundamental pharmacophore for the biological activity of this class of compounds is the 1-adamantyl-3-phenyl urea (B33335) core. nih.govresearchgate.net This structural arrangement has been identified as essential for potent activity against Mycobacterium tuberculosis and is also consistent with the pharmacophore developed for inhibitors of the epoxide hydrolase (EH) family of enzymes. nih.govnih.gov Research has demonstrated that the substituent at the one-position of the urea moiety shows a strong preference for a bulky, lipophilic aliphatic system like the adamantyl group. nih.gov The other urea substituent, at the three-position, favors an aryl ring to maintain activity. nih.govresearchgate.net This core structure is believed to mimic the transition state of epoxide hydrolysis within the active site of target enzymes. tandfonline.com

Influence of Phenyl Ring Substitutions

Substitution on the phenyl ring is generally well-tolerated, particularly at the meta and para positions, without major negative impacts on anti-tuberculosis activity. nih.gov Halogenation has been a particularly fruitful area of investigation. The introduction of fluoro and chloro substituents has led to compounds with extremely high inhibitory activity against human sEH, with some analogs demonstrating picomolar efficacy. tandfonline.comresearchgate.net

For example, studies on 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted ureas showed that compounds with bromine or iodine at the C-4 position of the phenyl ring exhibited better inhibition against tested cancer cell lines compared to those with fluorine at the same position. rsc.org In another series, the introduction of two chlorine atoms at the 1 and 3 positions of the adamantane (B196018) fragment was explored, noting that a single chlorine atom does not significantly alter inhibitory activity against sEH. mdpi.com The presence of two chlorine atoms on the adamantane ring can, however, reduce the melting point compared to monochlorinated analogs. mdpi.com Furthermore, the synthesis of 1-(4-hydroxyadamantan-1-yl)-3-(fluoro/chlorophenyl)ureas has been pursued to create potential metabolites with enhanced water solubility. researchgate.net

| Compound | Phenyl Substitution | H460 (Lung) | HepG2 (Liver) | MCF-7 (Breast) |

|---|---|---|---|---|

| 7q | 4-F | 15.21 ± 1.12 | 27.18 ± 2.03 | 35.19 ± 1.17 |

| 7r | 4-Br | 10.15 ± 0.89 | 13.41 ± 1.15 | 20.15 ± 1.02 |

| 7v | 4-I | 9.87 ± 0.56 | 10.12 ± 0.88 | 15.48 ± 0.98 |

| 7s | 2,4-di-F | 18.45 ± 1.02 | 25.41 ± 1.58 | 30.15 ± 1.52 |

| 7u | 2-F, 4-Br | 8.79 ± 0.58 | 9.58 ± 0.49 | 13.57 ± 0.89 |

To improve physicochemical properties, such as aqueous solubility, while maintaining biological activity, the phenyl ring has been replaced with various heteroaromatic systems. nih.govresearchgate.net This bioisosteric replacement strategy has yielded significant successes. Five-membered heteroaromatic rings like isoxazoles, thiazoles, oxadiazoles (B1248032), and pyrazoles have proven to be excellent substitutes for the phenyl ring, resulting in compounds with good antitubercular activity and improved solubility. nih.govnih.gov

In contrast, the introduction of pyridine, pyrimidine, or triazine rings was found to be detrimental to activity. nih.govnih.gov For the successful five-membered ring systems, a similar SAR to the phenyl analogs was observed; for instance, substitutions at the "pseudo-ortho" position were not well-tolerated. nih.gov In the isoxazole, oxadiazole, and pyrazole (B372694) series, increasing the nonpolarity of substituents generally enhanced anti-TB activity. nih.gov For example, within the oxadiazole series, an isopropyl-substituted compound showed significantly higher activity than a methyl-substituted one. nih.gov Similarly, pyrazole-containing ureas have been synthesized and shown to be potent sEH inhibitors with good bioavailability. researchgate.net

Electronic and Steric Effects of Halogenation (e.g., Fluoro, Chloro substituents)

Role of the Urea Linkage and its Isosteric Analogues (e.g., Thiourea (B124793) Analogues)

The urea moiety is a critical pharmacophore in this class of inhibitors, primarily acting as a hydrogen bond donor to key residues within the active site of the sEH enzyme. nih.govnih.govtandfonline.com This interaction is believed to mimic the transition state of epoxide hydrolysis. tandfonline.com The two NH groups of the urea are considered vital for achieving satisfactory inhibition of sEH. nih.gov Disruption of this hydrogen bonding potential, for instance by N-substitution on the urea, can lead to a significant decrease in activity. nih.gov

Isosteric replacement of the urea's oxygen atom with a sulfur atom to form a thiourea analogue has been investigated. While thioureas are generally less active than their corresponding urea counterparts, they offer the advantage of increased solubility. researchgate.net This improved solubility can make them more bioavailable and thus promising candidates for development. researchgate.net For example, a series of 1,3-disubstituted thioureas were found to be up to 7-fold more soluble than the equivalent ureas. researchgate.net Similarly, selenoureas, another isosteric analogue, have been synthesized and studied. mdpi.com These compounds also tend to be more soluble than ureas, and their inhibitory activity is influenced by the spacers connecting the selenourea (B1239437) group to the lipophilic fragments. mdpi.com

In some cases, replacing the urea group with an amide has been explored. This modification, which removes one of the NH groups, typically leads to a reduction in inhibitory potency against human sEH, although the effect on murine sEH can be less pronounced. researchgate.net This highlights the crucial role of both hydrogen bond donors in the urea for optimal interaction with the human enzyme.

Table 1: Comparison of Urea and Isosteric Analogue Activity

| Compound Base Structure | Linkage | Relative Activity/Property | Reference |

|---|---|---|---|

| 1-Adamantyl-3-aryl | Urea | High Potency | nih.govtandfonline.com |

| 1-Adamantyl-3-aryl | Thiourea | Less active than ureas, but more soluble | researchgate.net |

| 1-Adamantyl-3-aryl | Selenourea | Generally less active than ureas, more soluble | mdpi.com |

| 1-Adamantyl-3-aryl | Amide | Reduced potency against human sEH | researchgate.net |

Linker Length and Branching Effects in Extended Analogues

The length and flexibility of linkers connecting the core pharmacophore to its flanking lipophilic groups play a significant role in modulating inhibitory activity. Introducing a methylene (B1212753) spacer between the adamantane group and the urea moiety has been shown to increase conformational flexibility. tandfonline.com This increased flexibility can be beneficial; in some series, introducing a methylene spacer enhances inhibitory activity against sEH by a factor of 2 to 4 and can also positively affect water solubility. nih.gov For instance, the introduction of a methylene spacer between the urea group and the adamantane in one compound resulted in a 70°C decrease in its melting point, though it was accompanied by a 2-fold decrease in water solubility. nih.gov

In a series of selenourea analogues, systematically elongating the aliphatic spacer between the adamantane and the selenourea group led to increased potency. mdpi.com The introduction of a single methylene group resulted in a 3.3-fold increase in inhibitory activity, and further extending the linker to an ethylene (B1197577) group doubled the potency again. mdpi.com This suggests that for certain scaffolds, a more flexible connection to the adamantane fragment is a determining factor for inhibitory potency. mdpi.com

Conversely, in other contexts, increasing the linker length can be detrimental. In a series of dual COX-2/sEH inhibitors based on a 1,5-diarylpyrazole scaffold, a direct connection to the urea group resulted in poor sEH inhibition. nih.gov Introducing a two-methylene spacer only slightly improved activity, whereas a three-methylene spacer was found to be critical for potent sEH inhibition in that particular series. nih.gov This indicates that an optimal linker length exists to position the pharmacophoric elements correctly within the enzyme's binding site.

Table 2: Effect of Linker Length on sEH Inhibitory Activity

| Compound Series | Linker Modification | Observed Effect on IC₅₀ | Reference |

|---|---|---|---|

| Adamantyl-Selenoureas | Adamantane-(CH₂)n-Selenourea, n=0 | IC₅₀ = 435.5 nM | mdpi.com |

| Adamantyl-Selenoureas | Adamantane-(CH₂)n-Selenourea, n=1 | IC₅₀ = 131.4 nM | mdpi.com |

| Adamantyl-Selenoureas | Adamantane-(CH₂)n-Selenourea, n=2 | IC₅₀ = 49.1 nM | mdpi.com |

| Adamantyl-Ureas | Introduction of CH₂ between adamantane and urea | 2-4 fold increase in activity | nih.gov |

Modulation of Physicochemical Properties for Enhanced Biological Response

The physicochemical properties of this compound analogues, particularly lipophilicity and solubility, are critical determinants of their biological activity and preclinical viability. The adamantane group itself is a large, lipophilic moiety that fits well into the hydrophobic pocket of the sEH binding site. tandfonline.com This high lipophilicity contributes to the high potency of many adamantane-containing inhibitors but also leads to poor water solubility and often rapid metabolism through oxidation of the adamantane cage. tandfonline.comnih.govnih.gov

To address these limitations, various strategies have been employed. One approach is to introduce methyl groups into the nodal positions of the adamantane. nih.gov This can lower the melting point of the derivatives, which often correlates with improved solubility, while maintaining high inhibitory potency. nih.govnih.gov For example, introducing methyl groups into the adamantane structure led to slightly increased water solubility and decreased melting points. nih.gov Another strategy involves replacing a methylene unit of the adamantane group with an oxygen atom to create oxa-adamantane analogues. researchgate.net This modification has been shown to increase solubility, permeability, and metabolic stability while retaining nanomolar inhibitory potency. researchgate.net

Similarly, replacing the adamantane group with other, sometimes more polar, cyclic groups has been explored. While adamantyl ureas are excellent sEH inhibitors, replacing the adamantane with bicyclic groups of natural origin can yield inhibitors with a similar level of activity but with up to 10-fold greater water solubility. mdpi.com This makes the resulting compounds easier to formulate and potentially more bioavailable. mdpi.com

The substituents on the phenyl ring also significantly impact physicochemical properties. The introduction of polar groups, such as carboxylic acids, can increase water solubility. nih.gov However, this often comes at the cost of reduced potency, as highly polar groups may be unfavorable for interaction with the hydrophobic active site. acs.orgnih.gov A balance must be struck; for instance, salicylate (B1505791) ester derivatives were found to be potent sEH inhibitors with high metabolic and chemical stability, whereas the corresponding free benzoic acids were less active. nih.gov The calculated lipophilicity (LogP) is a key parameter, with studies showing that analogues with excessively high LogP values may have higher activity but suffer from lower water solubility and greater susceptibility to in-vivo metabolism. nih.gov

Table 3: Physicochemical Properties and Their Impact on Activity

| Modification | Effect on Physicochemical Property | Consequence for Biological Response | Reference |

|---|---|---|---|

| High Lipophilicity (e.g., from adamantane) | Low water solubility, high melting point | High potency, but poor bioavailability and rapid metabolism | nih.govnih.gov |

| Nodal methyl substitution on adamantane | Lowers melting point | Improves solubility while maintaining potency | nih.govnih.gov |

| Replacement of adamantane with oxa-adamantane | Increases solubility and metabolic stability | Maintains high potency | researchgate.net |

| Replacement of adamantane with other bicyclic groups | Up to 10-fold increase in water solubility | Similar potency, improved formulation potential | mdpi.com |

| Polar substituents on phenyl ring (e.g., -COOH) | Increases water solubility | Often decreases inhibitory potency | nih.govnih.gov |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Analyses of Ligand-Target Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For 1-adamantan-1-yl-3-phenyl-urea and its derivatives, docking studies have been crucial in elucidating their interaction with enzymes like soluble epoxide hydrolase (sEH).

The soluble epoxide hydrolase (sEH) enzyme possesses a catalytic site that is a "tunnel" of limited dimensions. mdpi.com The active site of human sEH (hsEH) is where the hydrolysis of epoxyeicosatrienoic acids (EETs) occurs. researchgate.net Urea-based inhibitors, including this compound derivatives, are designed to mimic the transition state of this reaction. tandfonline.comnih.gov The bulky adamantane (B196018) group fits into a hydrophobic pocket within the active site. nih.gov The urea (B33335) moiety is critical for binding, forming key interactions with the catalytic residues. researchgate.netnih.gov

Molecular docking studies have identified key amino acid residues in the sEH active site that interact with urea-based inhibitors. The urea group acts as a hydrogen bond donor, forming hydrogen bonds with the oxygen atom of a key aspartate residue (Asp333 in human sEH). nih.gov This interaction is fundamental to the inhibitory activity. nih.gov Additionally, the urea oxygen can form hydrogen bonds with tyrosine residues, such as Tyr383 and Tyr466, further stabilizing the inhibitor in the active site. researchgate.net For some derivatives, a chlorine atom on the adamantane ring can participate in a Cl-π interaction with a tryptophan residue (Trp336), enhancing binding affinity. nih.gov

Binding Site Characterization in Epoxide Hydrolases (sEH, EphB)

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, assessing its stability and conformational changes over time.

MD simulations have been used to study the stability of complexes between sEH and adamantyl urea derivatives. nih.govmdpi.com These simulations show that the stability of the ligand-protein complex can be influenced by the structure of the inhibitor. mdpi.com For instance, the presence of a spacer between the adamantane and urea groups can provide conformational flexibility, which may be important for optimal interactions within the binding site. nih.gov Simulations of a chlorinated adamantyl urea derivative revealed a slight compaction of the molecule and a deeper penetration of the adamantane group into the hydrophobic pocket over time, leading to a stable Cl-π interaction. nih.gov The stability of these complexes, as observed in MD simulations, often correlates with the inhibitory potency of the compound. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties and reactivity of molecules.

DFT calculations have been employed to study the geometric parameters and electronic structure of adamantyl urea derivatives. researchgate.net These calculations help in understanding the distribution of electrons within the molecule, which is crucial for its reactivity and interaction with other molecules. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated to show that charge transfer occurs within the molecule. researchgate.net

Theoretical studies are instrumental in characterizing the various non-covalent interactions that stabilize the molecular conformation and crystal packing of adamantyl-containing ureas and thioureas. acs.orgnih.gov These interactions include intramolecular and intermolecular hydrogen bonds, such as N-H···O=C and N-H···S=C. nih.govacs.org In some structures, an intramolecular N-H···O=C hydrogen bond creates a pseudo-six-membered ring, locking the molecule's conformation. nih.govresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) analysis has been used to characterize these non-covalent interactions, including C-H···S and N-H···C(π) interactions. acs.org PIXEL energy calculations have been used to identify strong dimers formed by N-H···S hydrogen bonds and numerous stabilizing H···H contacts. acs.orgresearchgate.net The topological parameters derived from these calculations can suggest an intermediate character between shared and closed-shell interactions for certain hydrogen bonds. nih.govresearchgate.net

In Silico Predictions of Molecular Properties Relevant to Biological Activity (e.g., Permeability)

Computational methods are widely used to predict the physicochemical properties of compounds, which are critical for their biological activity and drug-likeness.

In silico tools can predict properties like solubility and permeability. researchgate.netnih.gov For adamantyl ureas, a significant challenge is their poor water solubility and high melting points, which can hinder bioavailability. nih.govscispace.comnih.gov Computational studies have guided the modification of the adamantane scaffold to improve these properties. For example, replacing a methylene (B1212753) group in the adamantane with an oxygen atom was predicted and later confirmed to increase solubility and permeability. nih.gov Similarly, the introduction of hydrophilic groups or replacing the adamantane with other polycyclic hydrocarbons has been explored to enhance metabolic stability and solubility while maintaining inhibitory potency. researchgate.netnih.gov These computational predictions help in prioritizing synthetic efforts towards compounds with more favorable pharmacokinetic profiles. researchgate.net

Interactive Data Table: Predicted Molecular Properties

Below is a table summarizing some computationally predicted properties for adamantane-containing ureas and related structures.

| Compound Class | Predicted Property | Observation/Implication | Source(s) |

| Adamantyl Ureas | Low Water Solubility | Leads to poor bioavailability and formulation challenges. | nih.govscispace.comnih.gov |

| Adamantyl Ureas | High Lipophilicity | Prone to oxidation by metabolic enzymes, leading to low metabolic stability. | tandfonline.com |

| Oxa-adamantyl Ureas | Increased Solubility | Replacement of a methylene with an oxygen atom improves solubility. | nih.gov |

| Oxa-adamantyl Ureas | Increased Permeability | The oxa-analogs show improved permeability characteristics. | nih.gov |

| Chlorinated Adamantyl Ureas | Increased Water Solubility | Introduction of chlorine atoms can increase water solubility without significant loss of activity. | mdpi.com |

Emerging Research Directions and Prospects

Design of Highly Selective Inhibitors

A significant challenge in the development of drugs based on the 1-adamantyl-3-phenyl urea (B33335) scaffold is achieving high selectivity for the intended biological target, thereby minimizing off-target effects. The compound and its derivatives are known to inhibit multiple enzymes, including human soluble epoxide hydrolase (sEH) and epoxide hydrolases in pathogens like Mycobacterium tuberculosis (M. tb). nih.govnih.gov Consequently, a primary research goal is the rational design of analogs with improved selectivity.

Optimization efforts have been driven by detailed structure-activity relationship (SAR) studies. researchgate.netacs.org A key strategy involves modifying both the adamantyl and phenyl portions of the molecule. nih.govucanr.edu For instance, to enhance selectivity for anti-tuberculosis activity over inhibition of human sEH, researchers have replaced the phenyl ring with various heteroaryl systems, including pyridines, pyrimidines, oxadiazoles (B1248032), and pyrazoles. nih.govresearchgate.net This approach aims to exploit differences in the active site architecture between the microbial and human enzymes. The resulting 1-adamantyl-3-heteroaryl ureas have shown improved selectivity profiles alongside potent anti-TB activity. nih.govresearchgate.net

Conversely, to create better sEH inhibitors for treating conditions like inflammation and hypertension, other modifications have been explored. Replacing the adamantyl group with a substituted phenyl ring has been shown to yield inhibitors with more favorable pharmacokinetic properties and metabolic stability compared to their adamantyl-containing counterparts. ucanr.edunih.gov Furthermore, the introduction of a piperidine (B6355638) moiety has led to substantial improvements in pharmacokinetic profiles. acs.orgucanr.edu For example, 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea demonstrated a significant increase in potency and bioavailability over its adamantane (B196018) analog. acs.orgucanr.edu These studies underscore that fine-tuning the lipophilic and hydrogen-bonding regions of the molecule is critical for achieving target selectivity.

| Parent Scaffold | Modification Strategy | Target Enzyme(s) | Objective | Key Findings | Reference(s) |

| 1-Adamantyl-3-phenyl urea | Replace phenyl with heteroaryl rings (pyridines, pyrazoles, etc.) | M. tuberculosis Epoxide Hydrolases (EphB, EphE), human sEH | Increase selectivity for anti-TB activity over human sEH inhibition. | Produced lead compounds with improved selectivity and sub-µg/mL anti-TB potency. | nih.govresearchgate.net |

| 1-Adamantyl-3-phenyl urea | Replace adamantyl with substituted phenyl group | Human Soluble Epoxide Hydrolase (sEH) | Improve pharmacokinetic properties and metabolic stability. | Resulted in more metabolically stable inhibitors with better in vivo efficacy. | ucanr.edunih.gov |

| 1-Adamantyl urea derivatives | Introduce piperidine moiety | Human Soluble Epoxide Hydrolase (sEH) | Enhance potency and pharmacokinetic parameters. | Showed marked increases in potency, Cmax, and AUC compared to adamantyl analogs. | acs.orgucanr.edu |

| 12-(3-Adamantan-1-yl-ureido) dodecanoic acid (AUDA) | Derivatization of the carboxylic acid to esters | Human Soluble Epoxide Hydrolase (sEH) | Improve physical properties (solubility, melting point) and bioavailability. | Esters showed improved oral bioavailability and were easier to formulate. | nih.gov |

Discovery of Novel Therapeutic Targets

While initially explored for its activity against M. tuberculosis, the 1-adamantyl-3-phenyl urea scaffold has proven to be a versatile platform for targeting a range of enzymes and pathways implicated in various human diseases. nih.govnih.gov This has led to the discovery of novel therapeutic applications beyond infectious diseases.

Epoxide Hydrolase Inhibition: A major focus has been on the inhibition of epoxide hydrolases (EHs). nih.govresearchgate.net In M. tuberculosis, derivatives of 1-adamantyl-3-phenyl urea potently inhibit multiple epoxide hydrolase isoforms, such as EphB and EphE, suggesting this is a key part of their anti-tubercular mechanism. nih.gov In humans, the target is soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids called epoxyeicosatrienoic acids (EETs). ucanr.edunih.gov By inhibiting sEH, these compounds increase the levels of EETs, which have anti-inflammatory, anti-hypertensive, and analgesic effects. nih.gov This has positioned sEH inhibitors derived from this scaffold as promising drug candidates for cardiovascular, renal, and inflammatory diseases. semanticscholar.org

Anticancer Applications: More recent research has uncovered potential anticancer applications by identifying novel molecular targets. A series of 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted urea derivatives were found to exhibit significant anti-proliferative activity against lung, liver, and breast cancer cell lines. rsc.org The mechanism of action for some of these compounds involves the modulation of Nur77, an orphan nuclear receptor that can induce apoptosis (programmed cell death) in cancer cells. These findings suggest that Nur77 is a critical and promising drug target for this class of compounds in cancer therapy. rsc.org The combination of the adamantane, indole, and urea motifs appears crucial for this activity. rsc.org

| Compound Class | Biological Target | Therapeutic Area | Key Findings | Reference(s) |

| 1-Adamantyl-3-phenyl urea derivatives | M. tuberculosis Epoxide Hydrolases (EphB, EphE) | Anti-Tuberculosis | Potent inhibition of multiple Eph isoforms contributes to anti-tubercular activity. | nih.govresearchgate.net |

| 1-Adamantyl-3-phenyl urea derivatives | Human Soluble Epoxide Hydrolase (sEH) | Anti-inflammatory, Anti-hypertensive, Analgesic | Inhibition of sEH leads to anti-inflammatory, cardio- and renal-protective effects in animal models. | nih.govsemanticscholar.org |

| 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted ureas | Orphan Nuclear Receptor Nur77 | Anticancer | Compounds induce Nur77 expression and apoptosis in cancer cells. | rsc.org |

Exploration of Advanced Synthetic Strategies and Green Chemistry Approaches

The growing interest in 1-adamantyl-3-phenyl urea and its analogs has spurred the development of more efficient and environmentally conscious synthetic methodologies. Traditional syntheses often involve multiple steps, but modern approaches focus on streamlining these processes.

A facile and rapid synthesis involves reacting a desired amine with the corresponding isocyanate. nih.gov This method has been successfully used in parallel synthesis to quickly generate libraries of derivatives for SAR studies. nih.gov More advanced one-pot methods have also been developed. For example, a one-stage method for preparing 1-[isocyanato(phenyl)methyl]adamantane has been described, which can then be reacted with various anilines to produce a series of 1,3-disubstituted ureas in good yields (25-85%). semanticscholar.orgmdpi.comnih.govnih.gov This approach simplifies the procedure and reduces waste by minimizing intermediate purification steps.

In line with the principles of green chemistry, researchers have also explored alternative energy sources to drive these reactions. Microwave-assisted synthesis has been employed to produce adamantyl sulfonamides, which are analogs of the urea compounds, demonstrating that this technology can lead to increased solubility and acceptable reaction times. nih.gov Furthermore, the broader field of organic synthesis is moving towards multicomponent reactions, which are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. farmaciajournal.com Adopting such strategies for the synthesis of adamantyl ureas could further enhance sustainability by reducing solvent usage, energy consumption, and reaction times. The synthesis of related thiourea (B124793) and isothiourea derivatives has also been optimized, often starting from adamantyl isothiocyanate and proceeding through reflux or room temperature reactions, showcasing the versatility of the adamantane building block in efficient chemical synthesis. acs.orgacs.org

| Synthetic Strategy | Description | Advantages | Application Example | Reference(s) |

| Isocyanate-Amine Coupling | Direct reaction of an isocyanate with an amine, often in the presence of a base like triethylamine (B128534). | Facile, rapid, suitable for parallel synthesis to create compound libraries. | Synthesis of a library of 30 urea derivatives to probe anti-tubercular SAR. | nih.gov |

| One-Pot Synthesis | A multi-step reaction performed in a single reactor without isolating intermediates. | Increased efficiency, reduced waste, simplified procedure. | One-stage preparation of 1-[isocyanato(phenyl)methyl]adamantane followed by reaction with anilines. | semanticscholar.orgmdpi.comnih.govnih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Faster reaction times, improved yields, enhanced solubility of products. | Synthesis of adamantyl sulfonamides with increased solubility. | nih.gov |

| Multicomponent Reactions | Three or more reactants combine in a single operation to form the final product. | High atom economy, reduced number of steps, sustainable. | A general green chemistry approach applicable to complex molecule synthesis. | farmaciajournal.com |

Q & A

Q. What best practices ensure robust validation of analytical data across different laboratories?

- Methodological Answer :

- Interlaboratory Studies : Share samples for round-robin testing (e.g., NMR, HPLC).

- Reference Standards : Use certified reference materials (CRMs) for calibration.

- Data Transparency : Publish raw data (e.g., CIFs, spectra) in repositories like Zenodo.

- Statistical Analysis : Apply Grubbs’ test to identify outliers in collaborative datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.